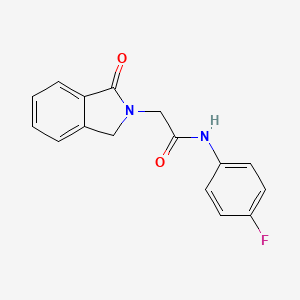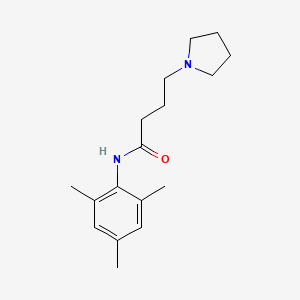
1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea, also known as MIQ, is a small molecule inhibitor that has been found to have potential applications in medical research. MIQ is a synthetic compound that is currently being studied for its ability to inhibit certain enzymes and pathways in the body.
Mecanismo De Acción
1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea works by inhibiting the activity of certain enzymes, including the enzyme AKT, which is involved in cell growth and survival. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has also been found to inhibit the activity of the enzyme JAK2, which is involved in the signaling pathway that leads to inflammation. By inhibiting these enzymes, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea can slow down or stop the growth and proliferation of cancer cells, as well as reduce inflammation in the body.
Biochemical and Physiological Effects:
1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to have a number of biochemical and physiological effects. In addition to inhibiting the activity of certain enzymes, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has also been found to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In terms of physiological effects, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to reduce tumor growth in animal models, as well as reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has also been found to have a high degree of selectivity for certain enzymes, which means that it can target specific pathways in the body. One limitation of using 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea in lab experiments is that it is still in the early stages of research, and more studies are needed to fully understand its potential applications.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea. One area of research could be to explore the potential use of 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis. Another area of research could be to develop new analogs of 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea that have improved selectivity and efficacy. Additionally, more studies are needed to fully understand the mechanism of action of 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea and its potential applications in medical research.
In conclusion, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea is a synthetic compound that has potential applications in medical research. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to inhibit the activity of certain enzymes and pathways in the body, which could make it useful in the treatment of cancer and inflammatory diseases. While more research is needed to fully understand the potential applications of 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea, it is clear that this compound has the potential to be a valuable tool in medical research.
Métodos De Síntesis
1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea is a synthetic compound that can be prepared through a multi-step process. The first step involves the synthesis of 2-methyl-1-oxoisoquinoline-4-carboxylic acid, which is then reacted with thionyl chloride to form 2-methyl-1-oxoisoquinoline-4-carbonyl chloride. This intermediate is then reacted with 2-aminopyridine to form the final product, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to have potential applications in medical research, particularly in the area of cancer research. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
1-(2-methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20-10-13(11-6-2-3-7-12(11)15(20)21)18-16(22)19-14-8-4-5-9-17-14/h2-10H,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOJYLMFOIFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)NC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)


![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)



![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)

![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)
